5-(tert-Butyl)pyridine-2-carbonyl Chloride Hydrochloride
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Overview
Description
5-(tert-Butyl)pyridine-2-carbonyl Chloride Hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)pyridine-2-carbonyl Chloride Hydrochloride typically involves the chlorination of 5-(tert-Butyl)pyridine-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the carboxylic acid to the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade thionyl chloride and appropriate reaction vessels to handle the exothermic nature of the chlorination reaction. The product is then purified through recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)pyridine-2-carbonyl Chloride Hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(tert-Butyl)pyridine-2-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under mild conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
5-(tert-Butyl)pyridine-2-carbonyl Chloride Hydrochloride is used in various scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)pyridine-2-carbonyl Chloride Hydrochloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce the pyridine-2-carbonyl group into target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbonyl Chloride Hydrochloride: Lacks the tert-butyl group, making it less sterically hindered.
5-Methylpyridine-2-carbonyl Chloride Hydrochloride: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
Uniqueness
5-(tert-Butyl)pyridine-2-carbonyl Chloride Hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable intermediate in the synthesis of sterically demanding molecules .
Properties
CAS No. |
2070896-31-8 |
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Molecular Formula |
C10H13Cl2NO |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
5-tert-butylpyridine-2-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-10(2,3)7-4-5-8(9(11)13)12-6-7;/h4-6H,1-3H3;1H |
InChI Key |
GVGLJPUIORYMFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)C(=O)Cl.Cl |
Origin of Product |
United States |
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